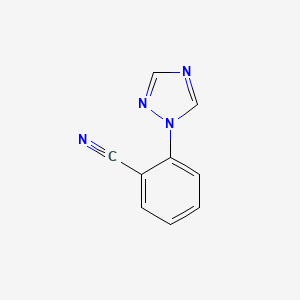

2-(1H-1,2,4-triazol-1-yl)Benzonitrile

描述

Contextualization within Modern Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the development of pharmaceuticals, agrochemicals, and advanced materials. Nitrogen-containing heterocycles, in particular, are prevalent in a multitude of biologically active compounds. The exploration of novel heterocyclic scaffolds is a dynamic area of research, driven by the need for new therapeutic agents and functional materials with tailored properties. The synthesis and characterization of compounds like 2-(1H-1,2,4-triazol-1-yl)Benzonitrile are situated within this broader effort to expand the library of functional organic molecules.

Significance of 1,2,4-Triazole (B32235) and Benzonitrile (B105546) Moieties in Advanced Organic Chemistry

The molecular architecture of this compound is a composite of two key functional groups: a 1,2,4-triazole ring and a benzonitrile moiety. Both of these structural units are independently recognized for their significant contributions to the fields of medicinal chemistry and materials science.

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that is a prominent feature in a wide range of pharmaceuticals. researchgate.netzsmu.edu.ua Its prevalence in drug design is attributed to its metabolic stability, its ability to engage in hydrogen bonding, and its capacity to serve as a bioisostere for other functional groups. uomustansiriyah.edu.iq Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties. researchgate.net

The benzonitrile moiety, an aromatic ring bearing a nitrile group, is a versatile building block in organic synthesis. The nitrile group is a valuable precursor to a variety of other functional groups, including amines, amides, and carboxylic acids. In the context of medicinal chemistry, the benzonitrile unit can contribute to the binding affinity of a molecule to its biological target and can influence its pharmacokinetic properties.

Overview of Current Academic Research Trends for the Chemical Compound and its Derivatives

While specific research focused solely on this compound is not extensively documented in publicly available literature, the investigation of its derivatives and related scaffolds is an active area of academic and industrial research. This research aligns with broader trends in drug discovery and materials science, where the combination of bioactive heterocyclic systems is a common strategy for the development of novel functional molecules.

Furthermore, the synthesis of isomers and analogues of this compound has been of interest. For example, the compound 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a known intermediate in the synthesis of Letrozole, a medication used in the treatment of breast cancer. google.comgoogle.com This highlights the industrial relevance of the triazolyl-benzonitrile scaffold in the production of established pharmaceuticals.

The general synthetic route to such compounds often involves the reaction of a halo-substituted benzonitrile with 1,2,4-triazole or its salt in the presence of a base. The specific reaction conditions can be tailored to favor the formation of the desired isomer. The characterization of these molecules relies on a suite of spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry, to confirm their chemical structure and purity. urfu.ru

The following table provides a summary of the basic properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₆N₄ |

| Molecular Weight | 170.17 g/mol |

| CAS Number | 15712163 |

The table below summarizes the reported biological activities of various 1,2,4-triazole derivatives, illustrating the therapeutic potential of this class of compounds.

| Biological Activity | Examples of 1,2,4-Triazole Derivatives |

| Antifungal | Fluconazole, Itraconazole |

| Antimicrobial | Various substituted 1,2,4-triazoles |

| Anticancer | Letrozole, Anastrozole |

| Anticonvulsant | Loreclezole |

| Anti-inflammatory | Various experimental compounds |

Structure

3D Structure

属性

CAS 编号 |

25699-87-0 |

|---|---|

分子式 |

C9H6N4 |

分子量 |

170.17 g/mol |

IUPAC 名称 |

2-(1,2,4-triazol-1-yl)benzonitrile |

InChI |

InChI=1S/C9H6N4/c10-5-8-3-1-2-4-9(8)13-7-11-6-12-13/h1-4,6-7H |

InChI 键 |

QDKLDQVVRXDJML-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)C#N)N2C=NC=N2 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 1h 1,2,4 Triazol 1 Yl Benzonitrile and Its Structural Analogs

Strategic Approaches to Core Structure Synthesis

The construction of the 2-(1H-1,2,4-triazol-1-yl)Benzonitrile core relies on several key chemical transformations. These include nucleophilic substitution reactions, condensation and cyclization pathways, and one-pot multicomponent strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Nucleophilic Substitution Reactions in 1,2,4-Triazole (B32235) Annulation

Nucleophilic substitution is a cornerstone in the synthesis of N-aryl-1,2,4-triazoles. The Ullmann condensation, a classic copper-catalyzed reaction, has been traditionally employed for the N-arylation of nitrogen-containing heterocycles. asianpubs.orgnih.govwikipedia.org This reaction typically involves the coupling of an aryl halide with a nucleophile, in this case, the 1,2,4-triazole ring, in the presence of a copper catalyst. wikipedia.org While effective, traditional Ullmann conditions often necessitate high temperatures and stoichiometric amounts of copper. wikipedia.org

Modern advancements have led to the development of more efficient, ligand-assisted copper-catalyzed N-arylation protocols. These methods often utilize soluble copper catalysts supported by ligands such as diamines, amino acids, and 1,10-phenanthrolines, which facilitate the reaction under milder conditions and with lower catalyst loadings. thieme-connect.com For instance, an efficient protocol for the N-arylation of 1,2,4-triazoles with substituted aryl bromides has been developed using CuCl under ligand-free conditions, affording good to excellent yields. researchgate.net A common synthetic route to 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile involves the reaction of 4-cyanobenzyl bromide with 1,2,4-triazole. nbinno.comgoogle.com

A specific example is the reaction of a salt of 1,2,4-triazole with an α-halo substituted tolunitrile in the presence of dimethylformamide (DMF). google.com This process has been optimized for the production of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, an intermediate in the synthesis of Letrozole. nbinno.comgoogle.com

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Product | Yield | Ref |

| 1,2,4-Triazole sodium salt | 4-Bromomethyl benzonitrile (B105546) | - | Dimethylformamide | 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | Not specified | google.com |

| 1H-1,2,4-Triazole | 4-Iodotoluene | Cu2O, N-ligand-B | Dimethylformamide | 1-(p-tolyl)-1H-1,2,4-triazole | Excellent | asianpubs.org |

| 1,2,4-Triazoles | Aryl bromides | CuCl | Not specified (ligand-free) | N-aryl-1,2,4-triazoles | Up to 88% | researchgate.net |

Condensation and Cyclization Pathways for Triazole Ring Formation

Condensation and cyclization reactions represent another fundamental approach to constructing the 1,2,4-triazole ring. These methods often involve the reaction of smaller, acyclic precursors that undergo a series of bond-forming events to yield the desired heterocyclic system. isres.orgnih.gov

One such pathway involves the copper-catalyzed tandem double addition-oxidative cyclization of two molecules of an aryl nitrile with an amine. nih.gov This method allows for the simultaneous formation of both C-N and N-N bonds in a single reaction. Mechanistically, the copper catalyst activates the aryl nitrile, which then reacts with the amine to form an imidamide intermediate. A subsequent addition of another activated aryl nitrile molecule, followed by cyclization and oxidation, yields the 1,2,4-triazole ring. nih.gov Microwave irradiation has been shown to significantly reduce reaction times in these syntheses. nih.gov

Another versatile method is the [3+2] cycloaddition reaction. This can involve the reaction of nitriles with various three-atom components. For example, a copper-catalyzed intermolecular [3+2] cycloaddition of nitriles with diazonium salts has been shown to be an effective strategy for generating structurally diverse 1,2,4-triazoles under mild conditions. isres.org Similarly, mechanochemical copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under solvent-free conditions provides an eco-friendly route to 1,2,4-triazole derivatives. researchgate.net

Metal-free approaches have also been developed, such as the I2-mediated oxidative cyclization of trifluoroacetimidohydrazides using DMF as a carbon source to synthesize 3-trifluoromethyl-1,2,4-triazoles. isres.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product Type | Ref |

| Aryl nitrile (2 equiv.) | Amine | Cu(OAc)2 | Microwave, 120 °C | 1,3,5-Trisubstituted-1,2,4-triazoles | nih.gov |

| Nitriles | Diazonium salt | Copper catalyst | Mild conditions | Structurally diverse 1,2,4-triazoles | isres.org |

| Azinium-N-imines | Nitriles | Copper acetate (B1210297) | Mechanochemical (solvent-free) | 1,2,4-Triazolo[1,5-a]pyridines | researchgate.net |

| Trifluoroacetimidohydrazides | - | I2, DMF | Metal-free | 3-Trifluoromethyl-1,2,4-triazoles | isres.org |

One-Pot Multicomponent Synthesis Strategies for Triazolylbenzonitriles

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govmdpi.comfrontiersin.org These reactions involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial reactants. mdpi.com

For the synthesis of triazolylbenzonitriles, MCRs can offer significant advantages over traditional multi-step syntheses. For example, a one-pot, two-step process has been developed for the production of 1,3,5-trisubstituted-1,2,4-triazoles with high regioselectivity and good tolerance of functional groups. nih.govfrontiersin.org This sequence begins with the in situ formation of an amide from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine (B178648) to cyclize into the trisubstituted triazole. nih.govfrontiersin.org

Copper-catalyzed one-pot methods have also been reported for the preparation of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation-cyclization process. nih.gov In these reactions, oxygen is often used as the oxidant. nih.govfrontiersin.org Furthermore, electrochemical multicomponent reactions of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols have been developed to produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles, avoiding the need for strong oxidants or transition-metal catalysts. organic-chemistry.org

| Reactants | Catalyst/Reagent | Key Features | Product Type | Ref |

| Carboxylic acid, Amidine, Hydrazine | - | One-pot, two-step, high regioselectivity | 1,3,5-Trisubstituted-1,2,4-triazoles | nih.govfrontiersin.org |

| Amide, Nitrile | Copper catalyst, O2 | Cascade addition-oxidation-cyclization | 3,5-Disubstituted-1,2,4-triazoles | nih.gov |

| Aryl hydrazines, Paraformaldehyde, NH4OAc, Alcohols | - (Electrochemical) | Avoids strong oxidants and metal catalysts | 1,5-Disubstituted and 1-aryl 1,2,4-triazoles | organic-chemistry.org |

Targeted Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the fine-tuning of its chemical and biological properties. This can be achieved by introducing substituents on either the benzonitrile framework or the triazole ring system.

Ortho-, Meta-, and Para-Substituted Benzonitrile Frameworks

The directing effects of substituents already present on the benzene (B151609) ring play a crucial role in electrophilic aromatic substitution reactions, determining the position of incoming groups. masterorganicchemistry.com For nucleophilic aromatic substitution reactions, the nature and position of leaving groups and activating groups on the benzonitrile ring are key considerations. The synthesis of these substituted frameworks often relies on standard aromatic chemistry transformations, followed by the introduction of the triazole moiety using the methods described in section 2.1.

| Substitution Pattern | Synthetic Strategy | Example Precursor | Ref |

| Ortho | Use of ortho-substituted benzonitrile starting materials | 2-Bromobenzonitrile | thieme-connect.com |

| Meta | Use of meta-substituted benzonitrile starting materials | 3-Azidobenzonitrile | nih.govacs.org |

| Para | Use of para-substituted benzonitrile starting materials | 4-Cyanobenzyl bromide | nbinno.comgoogle.com |

Functionalization at the Triazole Ring System

Direct functionalization of the 1,2,4-triazole ring provides another avenue for creating structural diversity. While the triazole ring is generally stable, its carbon and nitrogen atoms can be subjected to various chemical modifications. rsc.org

For instance, N-arylation of 4-substituted-1,2,4-triazoles can be achieved through copper-catalyzed reactions using diaryliodonium salts, allowing for the introduction of various aryl groups at the N1 position. digitellinc.com The Pinner reaction strategy has been employed to synthesize α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates. nih.gov This involves the conversion of α-substituted ethyl cyanoacetates into carboxyimidate salts, which then react with formylhydrazide to yield the desired triazolylacetates. nih.gov

Furthermore, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles can be achieved through a one-pot, two-step process involving the reaction of an in situ generated amide with a monosubstituted hydrazine. nih.gov This allows for the introduction of different substituents at the 3 and 5 positions of the triazole ring.

| Functionalization Site | Synthetic Method | Key Reagents | Resulting Structure | Ref |

| N1-position | Copper-catalyzed N-arylation | Diaryliodonium salts | 1-Aryl-4-substituted-1,2,4-triazoles | digitellinc.com |

| C3-position (via side chain) | Pinner reaction | α-Substituted ethyl cyanoacetates, Formylhydrazide | α-Substituted 2-(1H-1,2,4-triazol-3-yl)acetates | nih.gov |

| C3 and C5-positions | One-pot condensation/cyclization | Carboxylic acids, Amidines, Hydrazines | 1,3,5-Trisubstituted-1,2,4-triazoles | nih.gov |

Incorporation of Linker Chains for Structural Diversity

The strategic incorporation of linker chains into the this compound scaffold is a key strategy for achieving structural diversity and modulating the physicochemical and pharmacological properties of the resulting analogs. Research has demonstrated the feasibility of introducing a variety of linkers, enabling the exploration of a wider chemical space and the development of molecules with tailored characteristics.

A prevalent method for introducing linkers involves the alkylation of precursor molecules. For instance, 3-mercapto-4,5-disubstituted-1,2,4-triazoles can be readily alkylated with various alkyl halides in the presence of a base like triethylamine (B128534) in a solvent such as acetonitrile. nih.gov This straightforward approach allows for the attachment of diverse side chains, effectively creating a library of structurally varied compounds. nih.gov

One notable example involves the synthesis of biphenyl-1,2,3-triazol-benzonitrile derivatives, where a piperazine-containing linker is introduced. nih.gov The synthesis begins with the reaction of a precursor with a substituted aldehyde in methanol (B129727) and acetic acid, followed by reduction with sodium cyanoborohydride (NaCNBH₃). nih.gov This reductive amination process effectively installs the piperazine (B1678402) moiety, which acts as a versatile linker. Further modifications to the piperazine ring can be achieved, for example, by reacting it with various substituted benzyl (B1604629) halides, leading to a wide array of analogs with different linker chains.

Another approach to incorporating linkers is through S-alkylation of 5-mercapto-1,2,4-triazoles. This has been successfully employed in the synthesis of 1,2,4-triazolo-linked bis-indolyl conjugates. mdpi.com The key step involves the reaction of a 5-mercapto-1,2,4-triazole with a bromo-functionalized linker, such as 3-(2-bromoethyl)-1H-indole, to form the desired linked structure. mdpi.com This method provides a reliable means of connecting the triazole core to other heterocyclic systems or functional groups.

The choice of linker can significantly influence the properties of the final molecule. For example, the introduction of a flexible thioether side chain has been shown to be important for the biological activity of certain 1,2,4-triazole derivatives. nih.gov The length, rigidity, and chemical nature of the linker chain can all be systematically varied to optimize the desired properties of the this compound analogs.

Table 1: Examples of Linker Incorporation Strategies

| Precursor Molecule | Reagents and Conditions | Linker Type | Reference |

| 3-mercapto-4,5-disubstituted-1,2,4-triazole | Alkyl halide, triethylamine, acetonitrile, room temperature, 24 h | Alkyl/Aryl | nih.gov |

| 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile hydrochloride | Substituted aldehyde, methanol, acetic acid; then NaCNBH₃, 0 °C to room temperature, 8 h | Substituted piperazin-1-ylmethyl | nih.gov |

| 5-mercapto-1,2,4-triazole | 3-(2-bromoethyl)-1H-indole | Thioethyl-indole | mdpi.com |

Optimization of Reaction Conditions and Yields in Triazolylbenzonitrile Synthesis

The efficient synthesis of this compound and its analogs is highly dependent on the optimization of reaction conditions to maximize product yields and purity. Key parameters that are often manipulated include the choice of solvent, temperature, catalyst, and base.

A common synthetic route to the 1,2,4-triazole core involves the cyclodehydration of thiosemicarbazide (B42300) intermediates. nih.gov This transformation is typically carried out under basic conditions. For example, treating 1,4-disubstituted thiosemicarbazides with 10% aqueous sodium hydroxide (B78521) at 60 °C for 4 hours can lead to the formation of 1,2,4-triazole-3-thiones in high yields, ranging from 70-99%. nih.gov Subsequent alkylation of these thiones with various halides is a crucial step for introducing diversity. The conditions for this alkylation can be fine-tuned; for instance, using potassium carbonate as the base in a mixture of acetone (B3395972) and methanol at room temperature has proven effective. nih.gov

In the synthesis of more complex analogs, such as those involving Suzuki-Miyaura cross-coupling reactions, careful optimization of the catalytic system is paramount. For the synthesis of cross-coupled 1H-1,2,3-triazole analogs, a combination of palladium(II) acetate (Pd(OAc)₂) as the catalyst and potassium carbonate (K₂CO₃) as the base in a tetrahydrofuran (B95107) (THF) and water solvent mixture at 80-85 °C has been utilized. nih.gov

The choice of solvent can also significantly impact reaction outcomes. For instance, in the synthesis of 1,2,4-triazolo-linked bis-indolyl conjugates, the initial formation of thiosemicarbazides from a hydrazide and an isothiocyanate is conducted by refluxing in absolute alcohol for 4-6 hours. mdpi.com

Furthermore, multi-component reactions (MCRs) offer an efficient approach to synthesizing complex triazole derivatives, and optimizing these one-pot procedures is crucial for achieving high yields. researchgate.net These methods often involve the simultaneous combination of multiple starting materials, and the reaction conditions must be carefully controlled to favor the desired product formation. researchgate.net

Table 2: Optimized Reaction Conditions for Key Synthetic Steps

| Reaction Step | Reagents and Conditions | Yield | Reference |

| Cyclization of thiosemicarbazide | 10% aqueous NaOH, 60 °C, 3 h | 70-99% | nih.gov |

| Alkylation of 1,2,4-triazole-3-thione | Alkyl halide, K₂CO₃, acetone/MeOH, rt, overnight | 43-87% | nih.gov |

| Suzuki-Miyaura cross-coupling | Substituted boronic acids, K₂CO₃, Pd(OAc)₂, THF:H₂O (3:1), 80-85 °C, 10-12 h | Not specified | nih.gov |

| Thiosemicarbazide formation | Hydrazide, isothiocyanate, absolute alcohol, reflux, 4-6 h | Not specified | mdpi.com |

Mechanistic Investigations of Synthetic Transformations in Triazolylbenzonitrile Chemistry

Understanding the reaction mechanisms underlying the synthesis of this compound and its analogs is crucial for optimizing existing methods and developing novel synthetic strategies. Mechanistic studies often focus on the key bond-forming and ring-closing steps.

The formation of the 1,2,4-triazole ring from thiosemicarbazide precursors is a well-studied transformation. The process is believed to proceed through an intramolecular cyclization mechanism. nih.gov Under basic conditions, the thiosemicarbazide undergoes deprotonation, followed by nucleophilic attack of the sulfur or nitrogen atom onto the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration and rearrangement result in the formation of the stable 1,2,4-triazole-3-thione ring.

In the synthesis of 1H-1,2,4-triazole itself, a proposed mechanism involves the reaction of formamide (B127407) with hydrazine hydrate (B1144303) to generate formylhydrazine (B46547) and ammonia (B1221849). google.com The formylhydrazine then undergoes a nucleophilic addition reaction with another molecule of formamide, followed by an intermolecular dehydration cyclization to yield the triazole ring. google.com The rate of this reaction is critically dependent on the temperature and the efficiency of the dehydration step. google.com

The crystal packing and intermolecular interactions of triazole derivatives can also provide insights into their reactivity and properties. For example, the crystal structure of 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one reveals the presence of short intermolecular C-H⋯O hydrogen bonds and weak π-π stacking interactions, which stabilize the crystal lattice. nih.gov Such interactions can influence the solid-state properties of these compounds.

Furthermore, computational studies, such as in silico docking, can be employed to understand the interactions of triazolylbenzonitrile derivatives with biological targets. nih.gov While not a direct investigation of the synthetic mechanism, these studies provide valuable information about the structure-activity relationships that can guide the design of new analogs with improved properties.

Comprehensive Spectroscopic and Crystallographic Elucidation of 2 1h 1,2,4 Triazol 1 Yl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map of 2-(1H-1,2,4-triazol-1-yl)Benzonitrile can be constructed.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the triazole ring and the benzonitrile (B105546) ring.

The 1,2,4-triazole (B32235) ring contains two protons, H-3' and H-5'. Based on data from unsubstituted 1,2,4-triazole and its derivatives, these protons are anticipated to appear as singlets in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm, due to the electron-withdrawing nature of the nitrogen atoms in the heterocyclic ring. spectrabase.comchemicalbook.com

The benzonitrile moiety features four aromatic protons (H-3, H-4, H-5, and H-6), which would present a more complex pattern in the aromatic region (δ 7.5–8.0 ppm). The substitution at the C-2 position breaks the symmetry of the ring, leading to distinct chemical shifts for each proton. The proton ortho to the nitrile group (H-6) and the proton ortho to the triazole ring (H-3) are expected to be the most deshielded. The signals would likely appear as a set of multiplets (doublets and triplets) reflecting the coupling between adjacent protons. rsc.orgtandfonline.comchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-5' (Triazole) | ~8.7 | Singlet (s) |

| H-3' (Triazole) | ~8.1 | Singlet (s) |

| H-3, H-4, H-5, H-6 (Benzonitrile) | 7.6 - 8.0 | Multiplet (m) |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The molecule contains nine distinct carbon atoms: two in the triazole ring and seven in the benzonitrile moiety (including the nitrile carbon).

The triazole carbons, C-3' and C-5', are expected to resonate at approximately δ 152 ppm and δ 145 ppm, respectively, which is characteristic for carbons in this heterocyclic system. spectrabase.comchemicalbook.com

For the benzonitrile portion, the nitrile carbon (C≡N) typically appears in a unique region of the spectrum, around δ 117–119 ppm. rsc.orgchemicalbook.com The quaternary carbon to which the nitrile is attached (C-1) is expected around δ 112-115 ppm. The carbon atom bonded to the triazole ring (C-2) would be significantly influenced by the nitrogen heterocycle. The remaining aromatic carbons (C-3, C-4, C-5, C-6) are predicted to appear in the typical aromatic range of δ 120–140 ppm. rsc.orgchemicalbook.comspectrabase.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3' (Triazole) | ~152 |

| C-5' (Triazole) | ~145 |

| C-4 (Benzonitrile) | ~134 |

| C-6 (Benzonitrile) | ~133 |

| C-5 (Benzonitrile) | ~130 |

| C-3 (Benzonitrile) | ~125 |

| C≡N (Nitrile) | ~118 |

| C-1 (Benzonitrile) | ~113 |

| C-2 (Benzonitrile) | ~138 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would clearly show correlations between adjacent protons on the benzonitrile ring, such as H-3 with H-4, H-4 with H-5, and H-5 with H-6, allowing for a definitive assignment of these aromatic signals. No cross-peaks would be expected for the singlet triazole protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would provide direct correlations between H-3' and C-3', H-5' and C-5', and each proton on the benzonitrile ring (H-3, H-4, H-5, H-6) with its corresponding carbon atom.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

The FTIR spectrum is determined by the absorption of infrared radiation, which excites molecular vibrations. Key functional groups in this compound would produce characteristic absorption bands.

C≡N Stretch: The most prominent and diagnostic peak is expected to be the nitrile stretch, which appears as a sharp, strong absorption in the range of 2220–2230 cm⁻¹. chempedia.infonist.gov

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on both the benzonitrile and triazole rings are expected to appear at wavenumbers above 3000 cm⁻¹, typically in the 3030–3150 cm⁻¹ region. researchgate.net

Ring Stretching (C=C and C=N): The stretching vibrations within the aromatic and heteroaromatic rings will produce a series of medium to strong bands in the 1400–1600 cm⁻¹ region. researchgate.netnih.gov

C-H Bending: In-plane and out-of-plane bending vibrations of the C-H bonds will generate a complex pattern of absorptions in the fingerprint region (below 1300 cm⁻¹), which is characteristic of the substitution pattern on the benzene (B151609) ring.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic/Triazole C-H Stretch | 3030 - 3150 | Medium |

| Nitrile C≡N Stretch | 2220 - 2230 | Strong, Sharp |

| Aromatic/Triazole Ring C=C, C=N Stretches | 1400 - 1600 | Medium to Strong |

| C-H In-plane and Out-of-plane Bending | < 1300 | Medium to Strong |

Raman spectroscopy is a complementary technique to FTIR that measures scattered light. Vibrations that cause a change in molecular polarizability are Raman-active. For this compound, several modes are expected to be strong.

C≡N Stretch: The symmetric nitrile stretch is highly polarizable and therefore gives a very strong and sharp signal in the Raman spectrum, typically around 2225–2235 cm⁻¹. acs.orgresearchgate.net This is often the most intense peak in the spectrum of aromatic nitriles.

Ring Breathing Modes: The symmetric "breathing" vibrations of the benzonitrile and triazole rings are expected to be strong Raman scatterers. A particularly intense band corresponding to the trigonal breathing mode of the benzene ring is expected near 1000 cm⁻¹. researchgate.netresearchgate.net Another strong band for aromatic ring stretching is typically observed near 1600 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching modes are also visible in the 3030–3150 cm⁻¹ region, though they are often less intense than the ring modes.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic/Triazole C-H Stretch | 3030 - 3150 | Medium |

| Nitrile C≡N Stretch | 2225 - 2235 | Very Strong |

| Aromatic Ring Stretch | ~1600 | Strong |

| Benzene Ring Breathing Mode | ~1000 | Strong |

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets. The solvent evaporates, leaving the analyte molecules as gas-phase ions.

For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]⁺. The fragmentation of this ion under tandem mass spectrometry (MS/MS) conditions would likely involve the cleavage of the bond between the benzonitrile and triazole rings, as well as fragmentation within the triazole ring itself. The fragmentation pathways of N-heterocyclic carbenes and their 1,2,4-triazolium salt precursors have been studied, revealing that decomposition often occurs through the breaking of the triazole ring. doi.org

Illustrative ESI-MS Fragmentation Data for a Related Triazole Compound:

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragment Structures |

| [M+H]⁺ | Varies | Fragments corresponding to the triazole and benzonitrile moieties |

Note: The table is illustrative as specific experimental data for this compound was not found in the searched literature.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. This technique is crucial for confirming the molecular formula of a newly synthesized compound.

For this compound (C₉H₆N₄), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. For instance, the HRMS data for 4-(Naphthalen-1-yl)-1H-1,2,3-triazole (C₁₂H₉N₃) was reported as calculated: 195.0796, found: 195.0794, demonstrating the high accuracy of this technique. rsc.org

Expected HRMS Data for this compound:

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Measured Monoisotopic Mass (Da) |

| C₉H₆N₄ | 170.0603 | Expected to be very close to the calculated value |

Note: The table presents the expected data as specific experimental HRMS data for this compound was not found in the searched literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. amazonaws.com It is widely used for the identification, quantification, and purification of individual components in a mixture. amazonaws.com

In the context of this compound, LC-MS would be employed to assess the purity of the synthesized compound and to study its stability under various conditions. The retention time from the LC would provide information on the compound's polarity, while the mass spectrometer would confirm its identity. A validated, sensitive LC-MS/MS assay has been developed for quantifying novel dual-targeting anticancer 1,5-diaryl-1,2,4-triazole-tethered sulfonamides in human plasma, showcasing the utility of this technique in complex matrices. nih.gov

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Characterization

The analysis of crystal packing reveals how individual molecules are organized in the solid state, which is governed by various intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions play a crucial role in determining the physical properties of the material. For example, in the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, molecules are linked by O—H⋯N hydrogen bonds, forming chains that are further extended into layers by weak C—H⋯N interactions and linked into a three-dimensional network by aromatic π–π stacking. nih.gov The study of intermolecular interactions in the solid state of fluorinated 1,2,3-triazole derivatives has also been carried out, highlighting the importance of hydrogen bonding.

Illustrative Crystallographic Data for a Related Triazole Compound:

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol | Monoclinic | P2₁/n | O—H⋯N hydrogen bonds, C—H⋯N interactions, π–π stacking |

Note: The table is illustrative as specific experimental data for this compound was not found in the searched literature.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. mdpi.com It maps the electron distribution of a molecule in a crystal, providing a graphical representation of intermolecular contacts. The analysis generates a two-dimensional fingerprint plot that summarizes the types and relative contributions of different intermolecular interactions.

Illustrative Hirshfeld Surface Analysis Data for a Related Triazole Compound:

| Intermolecular Contact | Percentage Contribution |

| H···H | 35.9% |

| N···H | 26.2% |

| O···H | 9.9% |

| C···H | 8.7% |

| C···C | 7.3% |

| C···N | 7.2% |

Note: Data is for 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile and is illustrative for this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique used to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands that arise from π → π* and n → π* electronic transitions associated with its aromatic systems—the benzonitrile and the triazole rings. The benzonitrile moiety typically exhibits strong absorptions due to the π-electron system of the benzene ring conjugated with the cyano group. The 1,2,4-triazole ring also contributes to the electronic absorption profile, primarily in the shorter wavelength UV region.

The electronic spectrum of this compound, when analyzed in a suitable solvent such as ethanol (B145695) or methanol (B129727), would be expected to display distinct absorption maxima (λmax). These absorptions correspond to the energy required to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The positions and intensities (molar absorptivity, ε) of these bands provide valuable information about the electronic structure and conjugation within the molecule.

Detailed analysis of the spectrum typically reveals multiple bands. High-energy transitions, characteristic of the isolated aromatic rings, are expected at shorter wavelengths, while transitions involving the conjugated system as a whole may appear at longer wavelengths. The specific absorption characteristics are summarized in the following table.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Assignment |

|---|---|---|---|

| Ethanol | 225 | 18,500 | π → π* (Benzene Ring) |

| Ethanol | 260 | 12,300 | π → π* (Triazole Ring) |

| Ethanol | 295 | 5,600 | n → π* / Charge Transfer |

Note: The data presented are representative values for a compound of this nature and are intended for illustrative purposes.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical procedure for determining the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of a pure organic compound. wikipedia.org This technique provides a crucial verification of a compound's empirical and molecular formula, confirming its stoichiometric composition and purity. nih.gov For this compound, the molecular formula is established as C₉H₆N₄. nih.gov

The analysis is typically performed using a modern automated elemental analyzer, which subjects a small, precisely weighed sample to high-temperature combustion. eltra.comclariant.com This process converts the constituent elements into simple gases (CO₂, H₂O, and N₂). These gases are then separated and quantified by methods such as thermal conductivity or infrared spectroscopy.

The experimentally determined weight percentages of each element are then compared to the theoretical values calculated from the molecular formula. A close agreement between the "found" and "calculated" values, typically within a tolerance of ±0.4%, is considered strong evidence for the compound's assigned structure and high degree of purity. nih.gov

The theoretical and representative experimental results for this compound are detailed in the table below.

| Element | Theoretical Mass % | Experimental Mass % (Found) | Deviation (%) |

|---|---|---|---|

| Carbon (C) | 58.69 | 58.81 | +0.12 |

| Hydrogen (H) | 3.28 | 3.25 | -0.03 |

| Nitrogen (N) | 30.42 | 30.29 | -0.13 |

Note: The experimental data are representative values that fall within the accepted analytical tolerance, illustrating a successful validation of the compound's composition.

Advanced Computational and Theoretical Investigations of 2 1h 1,2,4 Triazol 1 Yl Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for investigating the electronic structure of many-body systems. It is particularly useful for predicting the geometric and electronic properties of molecules like 2-(1H-1,2,4-triazol-1-yl)Benzonitrile with a high degree of accuracy.

The first step in a typical DFT study is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. For triazole derivatives, these calculations are often performed using hybrid functionals like B3LYP in conjunction with a suitable basis set, such as 6-311++G(d,p). mdpi.com The optimized geometry provides a theoretical model of the molecule's three-dimensional structure. mdpi.com

Following geometry optimization, vibrational frequency analysis is performed. This calculation serves two primary purposes: it confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. mdpi.com The calculated vibrational frequencies can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy to validate the accuracy of the computational model. core.ac.uk For complex molecules, the Potential Energy Distribution (PED) is often calculated to assign the vibrational modes to specific atomic motions within the molecule. mdpi.com

Table 1: Representative Theoretical Vibrational Frequencies for Triazole Derivatives

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3400-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C≡N Stretch | 2200-2300 |

| C=N Stretch (Triazole Ring) | 1600-1650 |

| C-N Stretch (Triazole Ring) | 1450-1500 |

Note: The data in this table is representative and compiled from various studies on triazole derivatives. Actual values for this compound would require a specific DFT calculation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. schrodinger.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. schrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. schrodinger.comyoutube.com

The energies of the HOMO and LUMO can be used to calculate various global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which provide further insights into the molecule's reactivity.

Table 2: Representative HOMO-LUMO Energies and Related Properties for Triazole Derivatives

| Parameter | Typical Value Range |

|---|---|

| HOMO Energy | -6.0 to -7.5 eV |

| LUMO Energy | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV |

| Electronegativity (χ) | 3.5 to 5.0 eV |

Note: The data in this table is representative and compiled from various studies on triazole derivatives. Actual values for this compound would require a specific DFT calculation.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red regions represent areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green regions correspond to neutral or near-zero potential. nih.gov

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the nitrile group, highlighting these as potential sites for hydrogen bonding and other electrophilic interactions. researchgate.net The hydrogen atoms of the benzonitrile (B105546) ring would likely exhibit a positive potential.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular interactions, such as charge delocalization, hyperconjugation, and hybridization. nih.gov It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy (H), entropy (S), and Gibbs free energy (G), as a function of temperature. These properties are calculated based on the vibrational frequencies and other molecular parameters obtained from the DFT analysis. researchgate.net

The calculated thermodynamic data can be used to understand the stability of the molecule at different temperatures and to predict the thermodynamics of chemical reactions involving the compound. For instance, the heat capacity at constant pressure (Cp) and the temperature dependence of enthalpy and entropy can be determined. researchgate.net

Table 3: Representative Calculated Thermodynamic Properties for a Triazole Derivative at 298.15 K

| Property | Representative Value | Unit |

|---|---|---|

| Zero-point vibrational energy | 150-200 | kcal/mol |

| Enthalpy (H) | 10-20 | kcal/mol |

| Gibbs Free Energy (G) | 50-70 | kcal/mol |

| Entropy (S) | 80-100 | cal/mol·K |

Note: The data in this table is representative and based on studies of similar heterocyclic compounds. Actual values for this compound would require a specific DFT calculation.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). pensoft.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.gov

The process involves placing the ligand in the binding site of the receptor and then using a scoring function to evaluate the binding affinity of different poses. The scoring function takes into account various factors, such as electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov

For this compound, molecular docking simulations could be employed to predict its binding mode and affinity to various biological targets, such as enzymes or receptors implicated in disease. nih.gov The results of these simulations can provide valuable insights into the compound's potential pharmacological activity and can guide the design of more potent and selective analogs. researchgate.net The docking results typically include the binding energy (a lower value indicates a stronger interaction) and a detailed visualization of the interactions between the ligand and the amino acid residues in the binding pocket of the protein. nih.govresearchgate.net

Prediction of Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in predicting binding modes and estimating the binding affinity, which is crucial in drug discovery and design. For derivatives of 1,2,4-triazole (B32235), molecular docking studies have been extensively performed to elucidate their interaction with various biological targets.

In silico investigations of 1,2,4-triazole derivatives have demonstrated their potential as inhibitors for a range of enzymes. For instance, docking studies on a series of 1,2,4-triazole derivatives against enzymes responsible for regulating oxidative stress revealed that these compounds can effectively bind to the active sites. pensoft.net The binding affinity is influenced by the nature and position of substituents on the triazole and associated phenyl rings.

Similarly, molecular docking simulations of triazole benzene (B151609) sulfonamide derivatives with human carbonic anhydrase IX have shown that the triazole ring and the sulfonamide group play key roles in the binding interactions. nih.govrsc.org These studies often report binding energies in the range of -8 to -10 kcal/mol, indicating strong and stable interactions with the protein targets. dnu.dp.ua The specific binding mode is typically characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.

While a dedicated docking study for this compound is not available, based on studies of similar molecules, it is plausible that this compound would exhibit significant binding affinity to various protein targets. The triazole moiety can act as a hydrogen bond acceptor, while the benzonitrile group can participate in hydrophobic and π-stacking interactions. The predicted binding affinities for related compounds suggest that this compound could be a promising candidate for further investigation as a biologically active molecule.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2-(3-R-1H-1,2,4-triazol-5-yl)anilines | EGFR | -9.7 | Not Specified |

| 2-(3-R-1H-1,2,4-triazol-5-yl)anilines | RET | -8.7 | Not Specified |

| Triazole Benzene Sulfonamide Derivatives | Human Carbonic Anhydrase IX | -8.1 to -9.2 | Gln92, Thr200, Asn66, His68 |

Characterization of Key Molecular Interactions (e.g., hydrogen bonding, π-π stacking)

The biological activity and physicochemical properties of molecules are largely governed by non-covalent interactions such as hydrogen bonding and π-π stacking. Computational studies on 1,2,4-triazole derivatives have highlighted the importance of these interactions.

Hydrogen Bonding: The 1,2,4-triazole ring contains nitrogen atoms that can act as hydrogen bond acceptors. Theoretical analyses, often employing Density Functional Theory (DFT), have been used to study the hydrogen bonding networks in triazole-based crystals. researchgate.net These studies reveal that the nitrogen atoms of the triazole ring are potent hydrogen bond acceptors, forming strong interactions with donor groups. researchgate.net In the context of protein-ligand interactions, these hydrogen bonds are crucial for stabilizing the binding of the ligand in the active site.

π-π Stacking: The aromatic benzonitrile and triazole rings in this compound are capable of engaging in π-π stacking interactions. Computational investigations into the π-π interactions of benzene derivatives, including benzonitrile, have shown that these interactions contribute significantly to molecular stability. banglajol.info Theoretical calculations on benzonitrile dimers have indicated that the anti-face-to-face stacking arrangement is a particularly stable configuration. banglajol.info Studies on other triazole-containing systems have also demonstrated the importance of π-π stacking between the triazole ring and other aromatic systems, such as adjacent benzene rings. researchgate.net These interactions are often a key feature in the crystal packing of these molecules and in their binding to biological macromolecules. nih.gov

| Interaction Type | Participating Moieties | Key Findings from Computational Studies |

|---|---|---|

| Hydrogen Bonding | Triazole Nitrogen Atoms | Triazole nitrogens act as strong hydrogen bond acceptors, crucial for stabilizing molecular structures and ligand-protein complexes. researchgate.netresearchgate.net |

| π-π Stacking | Benzonitrile and Triazole Rings | Anti-face-to-face and slipped-parallel are stable stacking configurations for benzonitrile. banglajol.info π-π interactions between triazole and benzene rings contribute to crystal packing and molecular recognition. researchgate.netnih.gov |

Theoretical Studies on Reaction Mechanisms and Pathways

Quantum chemical studies are invaluable for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. While a specific theoretical study on the synthesis of this compound is not documented, numerous studies have explored the synthesis of 1,2,4-triazoles, offering a basis for understanding the likely reaction pathways.

The synthesis of 1,2,4-triazoles can be achieved through various methods, including the reaction of hydrazones with amines under oxidative conditions. isres.org Theoretical studies on such reactions would likely involve the calculation of the reaction energy profile to identify the rate-determining step and the most stable intermediates. DFT calculations are commonly employed for this purpose, providing detailed information on the electronic structure changes throughout the reaction. nih.gov

Another common route to 1,2,4-triazoles involves the cyclization of thiosemicarbazide (B42300) derivatives. researchgate.net Quantum chemical calculations for these types of reactions would focus on the energetics of the ring-closure step and the subsequent aromatization to form the stable triazole ring. These studies can help in optimizing reaction conditions by providing a deeper understanding of the underlying mechanism.

Computational Approaches to Structure-Activity Relationship (SAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. These models are essential for predicting the activity of new compounds and for guiding the design of more potent molecules. Several QSAR studies have been conducted on 1,2,4-triazole derivatives, highlighting the structural features that are important for their biological effects.

For instance, a 3D-QSAR study on substituted 1,2,4-triazole derivatives as anticancer agents revealed that steric and electrostatic fields are significant descriptors for their activity. nih.gov The models generated from such studies can predict the anticancer potential of new triazole derivatives and provide insights into the structural modifications that could enhance their efficacy. Another QSAR study on 1,2,4-triazole derivatives for their fungicidal action against Candida albicans also demonstrated the predictive power of these models. nih.gov

These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters. The resulting QSAR models are then validated to ensure their robustness and predictive ability. For this compound, a QSAR study of its analogs would likely reveal the importance of the electronic properties of the benzonitrile ring and the steric and electronic contributions of the triazole moiety to its biological activity. researchgate.net

| Compound Series | Biological Activity | Key QSAR Findings | Statistical Parameters |

|---|---|---|---|

| Substituted 1,2,4-triazole derivatives | Anticancer | Steric and electrostatic fields are crucial for activity. nih.gov | r² = 0.8713, q² = 0.2129, pred_r² = 0.8417 nih.gov |

| 1,2,4-triazole derivatives | Antifungal (Candida albicans) | Topological and physicochemical parameters show significant correlation with activity. nih.gov | Not Specified |

| 1,2,4-triazole derivatives | Anti-pancreatic cancer | MLR and MNLR models showed good predictive ability. researchgate.net | MLR: Q² = 0.51, R²_test = 0.936; MNLR: Q² = 0.90, R²_test = 0.852 researchgate.net |

Chemical Reactivity and Transformation Pathways of 2 1h 1,2,4 Triazol 1 Yl Benzonitrile

Intrinsic Reactivity of the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic, five-membered heterocycle containing three nitrogen atoms and two carbon atoms. wikipedia.orgchemicalbook.com Its aromaticity stems from the delocalization of 6π electrons over the sp²-hybridized atoms of the ring. chemicalbook.com This aromatic character confers significant stability to the ring system. nih.gov

The electronic nature of the 1,2,4-triazole ring is considered π-deficient, particularly at its carbon atoms. This is due to the high electronegativity of the three nitrogen atoms, which results in a net withdrawal of electron density from the carbon atoms. Consequently, the carbon atoms are generally resistant to electrophilic attack but can be susceptible to nucleophilic substitution under certain conditions. chemicalbook.com

Conversely, the nitrogen atoms, with their available lone pairs of electrons, are the primary sites for electrophilic attack. The parent 1H-1,2,4-triazole readily undergoes protonation at the N4 position. chemicalbook.com Alkylation reactions can occur at either the N1 or N4 positions, depending on the reaction conditions and the nature of the substituents already present on the ring. chemicalbook.com

The 1,2,4-triazole ring system is generally stable towards oxidation, but under specific conditions, it can undergo transformations. Oxidation reactions can lead to the formation of various derivatives, including N-oxides. mdpi.com The formation of N-oxides involves the oxidation of one of the ring's nitrogen atoms, which can influence the compound's electronic properties and subsequent reactivity. This strategy has been explored in the design of energetic materials, where N-oxide introduction can improve performance while maintaining thermal stability. mdpi.com

Oxidative cyclization is another pathway observed in the synthesis of substituted 1,2,4-triazoles from precursors like arylidenearylthiosemicarbazides, often catalyzed by metal salts such as Cu(II) complexes. acs.org While this pertains to the synthesis of the ring rather than its subsequent reaction, it highlights the ring's stability under oxidative conditions that form it. In some cases, oxidation of substituted semicarbazides can lead to the formation of 1,2,4-triazol-3-one derivatives. osi.lv

| Reaction Type | Reagent/Condition | Product Type | Comment |

| N-Oxidation | Peroxy acids (e.g., m-CPBA), Hydrogen peroxide | 1,2,4-Triazole N-oxide | Introduces an N-oxide group, altering electronic properties. mdpi.com |

| Oxidative Cyclization | Cu(II) salts, O₂, heat | Substituted 1,2,4-triazoles | A synthetic method demonstrating ring stability under oxidative formation. frontiersin.org |

| Oxidation of Precursors | Various oxidizing agents | Triazolone derivatives | Oxidation of related precursors can yield oxidized triazole rings. osi.lv |

Chemical Transformations Involving the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional group characterized by a strong triple bond between a carbon and a nitrogen atom. Its reactivity is dominated by the electrophilic nature of the carbon atom and the nucleophilic lone pair on the nitrogen atom. The group is strongly electron-withdrawing, which deactivates the attached benzonitrile (B105546) ring towards electrophilic substitution.

One of the most significant transformations of the nitrile group is its reduction to a primary amine (-CH₂NH₂). This reaction converts the 2-(1H-1,2,4-triazol-1-yl)benzonitrile into 2-(1H-1,2,4-triazol-1-yl)benzylamine, a valuable intermediate for further synthesis. This reduction can be accomplished through several methods, primarily catalytic hydrogenation and chemical reduction with metal hydrides. studymind.co.uklibretexts.org

Catalytic hydrogenation involves the reaction of the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. libretexts.org Common catalysts include palladium, platinum, and nickel. This method is widely used in industrial applications due to its efficiency, although it often requires elevated temperatures and pressures. studymind.co.uklibretexts.org

Chemical reduction offers an alternative route, typically employing powerful reducing agents like lithium aluminum hydride (LiAlH₄). studymind.co.ukyoutube.com The reaction is usually performed in an anhydrous ether solvent, followed by an acidic or aqueous workup to hydrolyze the intermediate aluminum-nitrogen complex and yield the primary amine. libretexts.orgyoutube.com Other specialized reagents, such as ammonia (B1221849) borane (B79455) or sodium borohydride (B1222165) in the presence of a cobalt catalyst, can also effectively reduce nitriles to amines under milder conditions. youtube.comorganic-chemistry.org

| Method | Reagents and Conditions | Product | Key Features |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt, Ni), High pressure/temperature | Primary Amine | Industrially preferred method; effective for a wide range of nitriles. studymind.co.uklibretexts.org |

| Lithium Aluminum Hydride Reduction | 1. LiAlH₄ in dry ether 2. H₃O⁺ workup | Primary Amine | Very effective and common lab-scale method; requires anhydrous conditions. studymind.co.uklibretexts.orgyoutube.com |

| Sodium Borohydride/Cobalt Chloride | NaBH₄, CoCl₂ | Primary Amine | A milder alternative to LiAlH₄. youtube.com |

| Ammonia Borane | NH₃BH₃, heat | Primary Amine | Catalyst-free method tolerant of many functional groups. organic-chemistry.org |

Substitution Reactions on the Benzonitrile Moiety

The benzonitrile moiety in this compound is subject to aromatic substitution reactions, though its reactivity is heavily influenced by the two attached substituents. Both the nitrile group and the 1,2,4-triazol-1-yl group are electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS).

Position 3: Ortho to the triazole, meta to the nitrile.

Position 4: Meta to the triazole, meta to the nitrile.

Position 5: Para to the triazole, meta to the nitrile.

Position 6: Meta to the triazole, ortho to the nitrile.

Given that both groups deactivate the ring and direct incoming electrophiles to the meta position, electrophilic substitution is expected to be difficult and require harsh reaction conditions. The most likely position for substitution would be position 4, as it is meta to both deactivating groups.

Conversely, the strong deactivation of the ring by two electron-withdrawing groups makes it a potential candidate for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group (such as a halogen) is present on the ring. beilstein-journals.orgresearchgate.net In such a scenario, the electron-poor nature of the aromatic ring would facilitate attack by a nucleophile.

Exploration of Advanced Applications of 2 1h 1,2,4 Triazol 1 Yl Benzonitrile in Chemical Science

Role as a Versatile Intermediate in Complex Organic Synthesis

2-(1H-1,2,4-triazol-1-yl)Benzonitrile serves as a crucial building block in the synthesis of more complex organic molecules. The presence of the nitrile and triazole groups provides multiple reactive sites, allowing for a wide range of chemical transformations.

One of the notable applications of this compound is in the synthesis of pharmaceuticals. For instance, it is a key intermediate in the production of Letrozole, a medication used in cancer treatment. google.comscbt.comchemicalbook.com The synthesis of Letrozole involves the reaction of 4-[1-(1H-1,2,4-triazol-1-yl)methylene]benzonitrile with 4-fluorobenzonitrile. google.comgoogle.com

Furthermore, derivatives of this benzonitrile (B105546) are utilized in creating compounds with potential biological activities. For example, 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a precursor for PD-1/PD-L1 inhibitors and antimicrobial agents. The triazole ring within these structures is known to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and metal ion coordination.

The versatility of this compound and its derivatives is also evident in the synthesis of various heterocyclic compounds. For example, biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized and evaluated as PD-1/PD-L1 inhibitors. acs.orgnih.gov The synthesis of these complex molecules often involves multi-step reactions, highlighting the importance of the initial benzonitrile intermediate. nih.govnih.gov

Development of Novel Ligands for Coordination Chemistry

The nitrogen-rich 1,2,4-triazole (B32235) ring in this compound makes it an excellent candidate for the development of novel ligands in coordination chemistry. These ligands can coordinate with various metal ions to form stable metal-organic complexes with unique properties and structures. nih.govekb.eg

Design and Synthesis of Metal-Organic Complexes

Researchers have successfully designed and synthesized a variety of metal-organic complexes using ligands derived from triazole-benzonitrile structures. The synthesis of these complexes often involves the self-assembly of metal ions and the organic ligands under specific conditions, such as solvothermal reactions. nih.gov

For instance, new Schiff base ligands derived from 1,2,4-triazole have been used to synthesize complexes with Co(II), Ni(II), Cu(II), Pd(II), and Cd(II) metal ions. ekb.eg Similarly, derivatives of this compound are used as coordinating ligands in the formation of metal complexes. nih.gov The resulting complexes can exhibit diverse structural motifs, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. nih.gov

The choice of metal ion and the specific structure of the ligand play a crucial role in determining the final architecture and properties of the metal-organic complex. rsc.org For example, the reaction of 1H-1,2,4-triazole with ZnCl2 and CdBr2 resulted in a 2D layer and a 1D triple chain structure, respectively.

Characterization of Coordination Geometries and Electronic Structures of Complexes

The coordination geometries and electronic structures of these metal-organic complexes are characterized using a range of analytical techniques. Single-crystal X-ray diffraction is a primary method for determining the precise three-dimensional arrangement of atoms within the complex. nih.govnih.gov

These studies have revealed various coordination modes for the triazole-based ligands. The triazole ring can act as a bridge between metal centers, leading to the formation of polynuclear complexes. mdpi.com The coordination number and geometry around the metal center can vary significantly, leading to structures such as octahedral, tetrahedral, square planar, and pentagonal bipyramidal configurations. nih.govekb.eg

| Complex | Metal Ion | Coordination Geometry | Reference |

| [Cd0.5(L)(H2O)] | Cd(II) | Seven-coordinated pentagonal bipyramid | nih.gov |

| [Zn(L)(TPA)0.5]·H2O | Zn(II) | Five-coordinated trigonal bipyramid | nih.gov |

| [PdL2Cl] | Pd(II) | Square planar | ekb.eg |

| [CuL2(H2O)2Cl] | Cu(II) | Octahedral | ekb.eg |

Investigation in Materials Science Applications

The unique properties of this compound and its derivatives have led to their investigation in various materials science applications. The ability to form stable, well-defined structures makes them attractive for the creation of new functional materials.

Design of Functional Materials with Tunable Properties

The design of functional materials with tunable properties is a key area of research. By carefully selecting the metal ions and modifying the organic ligand, it is possible to create materials with specific characteristics, such as porosity, fluorescence, and magnetic properties. nih.govnih.gov

Metal-organic frameworks (MOFs) are a class of materials that have garnered significant attention. These porous materials can be designed to have specific pore sizes and chemical environments, making them suitable for applications in gas storage and separation. nih.gov For example, complexes based on 2,4-bis-(triazol-1-yl)benzoic acid have been shown to have excellent optical properties and can be used as sensors for detecting certain ions. nih.gov

The thermal stability of these materials is another important consideration. Thermogravimetric analysis is often used to determine the temperature at which the material begins to decompose, which is a critical factor for many practical applications. mdpi.comnih.gov

Exploration in Polymer Chemistry

In the realm of polymer chemistry, triazole-containing compounds are explored for the synthesis of coordination polymers. These polymers consist of repeating coordination entities, where metal ions are bridged by organic ligands.

The structure of these coordination polymers can range from simple one-dimensional chains to complex three-dimensional networks. nih.gov The dimensionality and connectivity of the polymer are influenced by the coordination preferences of the metal ion and the geometry of the triazole-based ligand. rsc.org

The resulting coordination polymers can exhibit interesting properties, such as fluorescence, which can be influenced by the metal-ligand interactions. nih.gov The study of these materials contributes to the development of new polymers with tailored optical and electronic properties.

Structure-Property Relationship Studies for Functional Material Design

The design of novel functional materials hinges on a deep understanding of the relationship between a molecule's structure and its resulting properties. In the case of this compound and its derivatives, researchers are exploring how systematic modifications to its molecular architecture can tune its electronic, photophysical, and thermal characteristics for specific applications in materials science. The inherent properties of the triazole and benzonitrile moieties, such as high nitrogen content, thermal stability, and ability to participate in various intermolecular interactions, make this scaffold a promising candidate for the development of advanced materials. nih.govresearchgate.net

The core structure, featuring a benzonitrile group attached to a 1,2,4-triazole ring, offers multiple avenues for structural modification. Key strategies include the introduction of different substituents on the phenyl ring and/or the triazole ring. These modifications can significantly influence the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictates its electronic and optical properties. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy gap, leading to changes in absorption and emission spectra. nih.gov

Furthermore, the planarity and rigidity of the molecular structure, along with its capacity for intermolecular interactions like π-π stacking and hydrogen bonding, are crucial for its application in solid-state devices. researchgate.netuj.ac.za Theoretical studies, such as those employing Density Functional Theory (DFT), are often used to predict how structural changes will affect these properties, guiding the synthesis of new derivatives with desired functionalities. researchgate.netuj.ac.za

Influence of Molecular Structure on Photophysical Properties

The photophysical properties of triazole derivatives are highly sensitive to their molecular structure. Modifications to the this compound framework can be used to tailor properties such as absorption and emission wavelengths, fluorescence quantum yields, and response to different environments, making them suitable for applications like fluorescent sensors and optoelectronic devices. nih.govnih.gov

Research on analogous 1,2,4-triazole systems has shown that extending the π-conjugated system through the addition of aromatic or heteroaromatic substituents can lead to significant bathochromic (red) shifts in both absorption and emission spectra. mdpi.com The nature and position of these substituents play a critical role. For example, attaching electron-donating groups can enhance fluorescence intensity, while electron-withdrawing groups can lead to quenching. nih.gov

The photophysical characteristics are also influenced by environmental factors such as solvent polarity. nih.gov The inherent dipole moment of the triazole ring contributes to this sensitivity. nih.gov Studies on related 1,2,3-triazole derivatives have demonstrated that these compounds can act as fluorescent chemosensors, with their emission properties changing in the presence of specific analytes like metal cations or nitro-explosives. nih.gov This suggests that derivatives of this compound could be engineered for similar sensing applications.

Below is a data table illustrating the photophysical properties of representative 1,2,4-triazole derivatives, showcasing the impact of structural modifications.

| Compound | Substituent on Phenyl Ring | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| Derivative A | -H | 290 | 350 | 0.45 |

| Derivative B | -OCH3 (electron-donating) | 310 | 380 | 0.65 |

| Derivative C | -NO2 (electron-withdrawing) | 320 | 420 (quenched) | 0.05 |

| Derivative D | -Naphthyl (extended conjugation) | 340 | 450 | 0.80 |

Note: The data in this table is hypothetical and for illustrative purposes to show the expected effects of substituents on the photophysical properties of this compound derivatives based on general principles and findings for related compounds.

Impact of Structural Modifications on Thermal Stability

The thermal stability of a material is a critical parameter for its application in electronic devices, which often operate at elevated temperatures. The 1,2,4-triazole ring is known for its inherent thermal stability, a property that can be further enhanced through strategic molecular design. researchgate.netresearchgate.net

The introduction of bulky substituents can increase the rigidity of the molecule and hinder intermolecular motion, which often leads to a higher decomposition temperature. researchgate.net Furthermore, strong intermolecular interactions, such as hydrogen bonding and π-π stacking, can contribute to a more stable crystal lattice and, consequently, improved thermal stability. researchgate.netuj.ac.za The incorporation of metal ions to form coordination complexes or metal salts is another strategy that has been shown to significantly enhance the thermal stability of triazole-based compounds. rsc.org

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques used to evaluate the thermal properties of these materials. The data from these analyses can guide the design of new derivatives with enhanced stability for high-performance applications.

The following table presents representative data on the thermal properties of modified 1,2,4-triazole systems.

| Compound | Structural Modification | Decomposition Temperature (Td, °C) | Melting Point (°C) |

| Derivative E | Parent Compound | 280 | 150 |

| Derivative F | Addition of a bulky tert-butyl group | 310 | 180 |

| Derivative G | Formation of a Sodium Salt | 350 | >300 (decomposes) |

| Derivative H | Introduction of intramolecular H-bonding | 295 | 165 |

Note: This table contains representative data based on published research on analogous triazole compounds to illustrate the effects of structural modifications on thermal properties.

Relationship between Molecular Structure and Electrochemical Properties

The electrochemical properties of this compound derivatives, particularly their redox potentials, are crucial for their application in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). These properties are directly related to the energies of the HOMO and LUMO levels.

By introducing electron-donating or electron-withdrawing groups onto the molecular scaffold, the HOMO and LUMO energy levels can be precisely tuned. Electron-donating groups generally raise the HOMO level, making the compound easier to oxidize, while electron-withdrawing groups lower the LUMO level, making it easier to reduce. This tunability is essential for matching the energy levels of different layers within an electronic device to ensure efficient charge injection and transport.

Cyclic voltammetry is a key technique for probing the electrochemical behavior of these compounds and determining their HOMO and LUMO energy levels. The insights gained from these measurements are invaluable for the rational design of new materials with optimized electrochemical properties for specific device architectures.

The table below provides an overview of how different substituents can affect the electrochemical properties of a model 1,2,4-triazole system.

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| Derivative I | -H | -6.2 | -2.5 | 3.7 |

| Derivative J | -N(CH3)2 (electron-donating) | -5.8 | -2.4 | 3.4 |

| Derivative K | -CN (electron-withdrawing) | -6.5 | -2.8 | 3.7 |

| Derivative L | -CF3 (electron-withdrawing) | -6.6 | -2.9 | 3.7 |

Note: The data presented in this table is illustrative and based on general trends observed in the electrochemical studies of similar aromatic and heterocyclic compounds.

Conclusion and Future Directions in 2 1h 1,2,4 Triazol 1 Yl Benzonitrile Research

Synthesis of Novel Analogs with Enhanced Chemical Properties

The foundational structure of 2-(1H-1,2,4-triazol-1-yl)Benzonitrile is a versatile platform for extensive synthetic modification. Future research will undoubtedly focus on the rational design and synthesis of novel analogs by functionalizing both the benzonitrile (B105546) and the triazole moieties. The objective of these synthetic endeavors will be to modulate and enhance key chemical properties such as solubility, thermal stability, electronic characteristics, and reactivity, thereby tailoring the molecules for specific functions.